An In-depth Technical Guide to the Synthesis and Characterization of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors with applications in oncology.[1] This document details a plausible and robust synthetic pathway to the target molecule, grounded in established chemical principles for the formation of the pyrazolo[3,4-d]pyrimidine ring system. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the synthesized compound, employing a suite of modern analytical techniques. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere that has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities.[1] Its structural similarity to adenine allows it to interact with a variety of biological targets, most notably protein kinases.[1] Kinase inhibition is a cornerstone of modern targeted cancer therapy, and numerous pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as anticancer agents.[1]
The introduction of a methylthio group at the 6-position and an oxo group at the 3-position of the pyrazolo[3,4-d]pyrimidine scaffold, as in the case of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, can significantly influence the molecule's electronic properties and its ability to form key interactions with biological targets. This makes the target compound a valuable building block for the synthesis of new chemical entities with potentially enhanced potency and selectivity. This guide will provide the necessary technical details to enable the synthesis and thorough characterization of this important heterocyclic compound.
Synthetic Strategy: A Plausible Pathway to 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
The proposed synthetic pathway commences with the construction of a suitably functionalized pyrazole ring, which then undergoes cyclization to form the desired pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Caption: Proposed synthetic pathway for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Step 1: Synthesis of the Pyrazole Precursor
The synthesis of the key intermediate, a 5-aminopyrazole-4-carboxamide derivative, can be achieved through various established methods. One common approach involves the condensation of a suitable three-carbon precursor with hydrazine.
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidin-3(2H)-one Core
The crucial step in this synthesis is the formation of the fused pyrimidine ring. This can be accomplished by reacting the 5-aminopyrazole-4-carboxamide intermediate with a one-carbon synthon that will introduce the C4 and C6 atoms of the pyrimidine ring. For the synthesis of the target molecule with a thio group at the 6-position and an oxo group at the 3-position, carbon disulfide (CS2) is a suitable reagent. The reaction of an aminocarboxamide with carbon disulfide typically proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.
Step 3: S-Methylation to Yield the Final Product
The final step in the proposed synthesis is the selective methylation of the thiol group at the 6-position. This is a standard S-methylation reaction that can be achieved using a methylating agent such as methyl iodide (CH3I) in the presence of a suitable base to deprotonate the thiol.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol for the synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This protocol is based on analogous reactions found in the literature for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.
It is imperative that all laboratory work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Amino-1H-pyrazole-4-carboxamide | Reagent | Commercially Available |
| Carbon Disulfide (CS2) | ACS Reagent | Standard Supplier |
| Pyridine | Anhydrous | Standard Supplier |
| Methyl Iodide (CH3I) | Reagent | Standard Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent | Standard Supplier |
| Ethanol | Anhydrous | Standard Supplier |
| Methanol | ACS Reagent | Standard Supplier |
| Water | Deionized | Laboratory Supply |
Step-by-Step Synthesis
Step 1 & 2: Synthesis of 6-Thio-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) in anhydrous pyridine.
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To this solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, allow the mixture to cool to room temperature.
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Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
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Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude 6-thio-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Step 3: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
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Suspend the crude 6-thio-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in water.
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To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, neutralize the reaction mixture with dilute acetic acid.
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Filter the resulting precipitate, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Characterization of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: Experimental workflow for the characterization of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Data (Anticipated)
The following table summarizes the anticipated spectroscopic data for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the S-CH₃ protons (around δ 2.5-2.7 ppm)- Singlet for the pyrazole C-H proton (around δ 7.8-8.2 ppm)- Broad singlet for the pyrazole N-H proton (variable, > δ 10 ppm)- Broad singlet for the pyrimidinone N-H proton (variable, > δ 11 ppm) |
| ¹³C NMR | - Signal for the S-CH₃ carbon (around δ 12-15 ppm)- Signals for the pyrazole and pyrimidine ring carbons in the aromatic region (δ 100-160 ppm)- Signal for the C=O carbon (around δ 155-165 ppm)- Signal for the C-S carbon (around δ 160-170 ppm) |
| FT-IR (cm⁻¹) | - N-H stretching vibrations (around 3100-3400 cm⁻¹)- C=O stretching vibration (around 1650-1700 cm⁻¹)- C=N and C=C stretching vibrations (around 1500-1600 cm⁻¹) |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₆H₆N₄OS (182.21 g/mol ) |
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The proposed synthetic route, based on established chemical principles, offers a reliable method for obtaining this valuable heterocyclic compound. The detailed characterization workflow, employing a combination of spectroscopic and physical methods, will ensure the unambiguous identification and purity assessment of the final product. The information presented herein is intended to empower researchers in medicinal chemistry and drug development to access this important scaffold for the exploration of new therapeutic agents.
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Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
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Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
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One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science. [Link]
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![Chemical Structure of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](https://i.imgur.com/your-image-url.png)
